5-Fluoro-1-methyl-3-phenyl-1H-indazole
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Overview
Description
5-Fluoro-1-methyl-3-phenyl-1H-indazole is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-3-phenyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1H-indazole, methyl iodide, and phenylboronic acid.
N-Methylation: The 5-fluoro-1H-indazole undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate to yield 5-fluoro-1-methyl-1H-indazole.
Suzuki Coupling: The 5-fluoro-1-methyl-1H-indazole is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-3-phenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives such as this compound-2,3-dione.
Reduction: Formation of reduced derivatives such as this compound-2-amine.
Substitution: Formation of substituted derivatives such as 5-amino-1-methyl-3-phenyl-1H-indazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a probe in biological studies due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-3-phenyl-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
5-Fluoro-1-methyl-3-phenyl-1H-indazole can be compared with other indazole derivatives to highlight its uniqueness:
Similar Compounds: Examples include 5-chloro-1-methyl-3-phenyl-1H-indazole, 5-bromo-1-methyl-3-phenyl-1H-indazole, and 5-iodo-1-methyl-3-phenyl-1H-indazole.
Uniqueness: The presence of the fluorine atom at the 5-position imparts unique electronic and steric properties, influencing its reactivity and biological activity. Fluorine substitution often enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H11FN2 |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-fluoro-1-methyl-3-phenylindazole |
InChI |
InChI=1S/C14H11FN2/c1-17-13-8-7-11(15)9-12(13)14(16-17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
HESNGAPPPGVQOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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